Mutagenic Potency in V79 Mammalian Cells: Anti-CDE Is ~10-Fold More Active Than Syn-CDE
In a direct head-to-head comparison in V79 Chinese hamster cells (6-thioguanine resistance assay), the anti-diol-epoxide of chrysene exhibited approximately 10-fold higher mutagenic activity than the syn-diol-epoxide when expressed as mutation frequency per nmol compound administered [1]. The anti-triol-epoxide was 1.7× more active than anti-diol-epoxide, while the syn-triol-epoxide and syn-diol-epoxide showed comparable lower activity.
| Evidence Dimension | Mutagenic activity (mutations/nmol compound) |
|---|---|
| Target Compound Data | anti-diol-epoxide (anti-CDE): ~10× activity of syn-diol-epoxide |
| Comparator Or Baseline | syn-diol-epoxide (syn-CDE): baseline; anti-triol-epoxide: 1.7× anti-CDE; syn-triol-epoxide: comparable to syn-diol-epoxide |
| Quantified Difference | ~10-fold higher mutagenic activity of anti-CDE vs. syn-CDE |
| Conditions | V79 Chinese hamster cells, 6-thioguanine resistance forward mutation assay, 32P-post-labelling for DNA adduct quantitation |
Why This Matters
This 10-fold activity gap demonstrates that stereochemistry at the diol epoxide ring junction directly governs biological hazard; procurement of syn-CDE in place of anti-CDE would underestimate chrysene genotoxic risk by an order of magnitude.
- [1] Phillips DH, Glatt H, Seidel A, Bochnitschek W, Oesch F, Grover PL. Mutagenic potential of DNA adducts formed by diol-epoxides, triol-epoxides and the K-region epoxide of chrysene in mammalian cells. Carcinogenesis. 1986 Oct;7(10):1739-43. PMID: 3757175. View Source
